5-Bromo-2-methoxy-D-phenylalanine
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Overview
Description
5-Bromo-2-methoxy-D-phenylalanine: is a modified amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring of D-phenylalanine. Its molecular formula is C10H12BrNO3, and it is often used in proteomics research and as a synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-D-phenylalanine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.
Common Reagents and Conditions:
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride and sulfuric acid are used for acetylation.
Deacetylation: Sodium hydrogen carbonate solution is used for deacetylation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-methoxy-D-phenylalanine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study protein interactions and modifications. It serves as a tool for investigating the structure and function of proteins .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a probe for studying disease mechanisms .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the context in which it is used, such as in enzyme inhibition studies or drug development .
Comparison with Similar Compounds
- Fmoc-5-bromo-2-methoxy-D-phenylalanine
- 3-Bromo-4-methoxy-phenylalanine
- 3,4-Dimethoxy-L-phenylalanine
Comparison: Compared to similar compounds, 5-Bromo-2-methoxy-D-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the bromine atom at the 5th position and the methoxy group at the 2nd position can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
REWQRRCVTMPNHM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C[C@H](C(=O)O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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